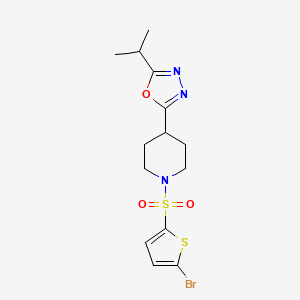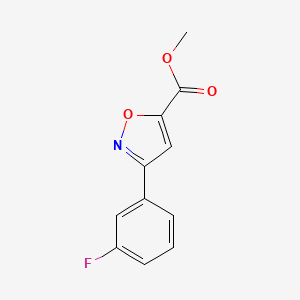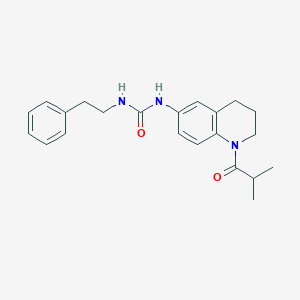![molecular formula C17H28N4O2 B2617870 N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-propylethanediamide CAS No. 941886-96-0](/img/structure/B2617870.png)
N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-propylethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-propylethanediamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple dimethylamino groups and a phenyl ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-propylethanediamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethanol. This intermediate is then reacted with N-propylethanediamine under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-propylethanediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-propylethanediamide oxides, while reduction may produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-propylethanediamide is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures. Its unique properties make it valuable in the development of new synthetic pathways and materials.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It can be used as a probe to investigate cellular processes and molecular interactions due to its ability to bind to specific targets.
Medicine
In medicine, N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-propylethanediamide is explored for its potential therapeutic applications. Its structure allows it to interact with various biological targets, making it a candidate for drug development and pharmacological studies.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism by which N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-propylethanediamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino groups play a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression modulation, and enzyme inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethyl-4-aminobenzamide
- N,N-Dimethyl-4-aminophenethylamine
- N,N-Dimethyl-4-aminobenzylamine
Uniqueness
Compared to similar compounds, N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-propylethanediamide stands out due to its additional propylethanediamide moiety, which enhances its binding affinity and specificity for certain molecular targets. This structural uniqueness contributes to its diverse applications and potential in scientific research.
Eigenschaften
IUPAC Name |
N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-propyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O2/c1-6-11-18-16(22)17(23)19-12-15(21(4)5)13-7-9-14(10-8-13)20(2)3/h7-10,15H,6,11-12H2,1-5H3,(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMRJHRIHCHZFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3,4-dichlorophenyl)-2-{[2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2617789.png)




![2-[(tert-butoxy)carbonyl]-8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2617796.png)



![Methyl 1-allyl-2'-amino-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2617804.png)

![N6-[1-(3-fluorobenzoyl)piperidin-4-yl]-N4,N4-dimethylpyrimidine-4,6-diamine](/img/structure/B2617807.png)

![methyl 2-{[(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetyl]amino}benzoate](/img/structure/B2617810.png)
